molecular formula C24H22ClF3O3 B045982 Flufenprox CAS No. 118753-05-2

Flufenprox

Cat. No.: B045982
CAS No.: 118753-05-2
M. Wt: 450.9 g/mol
InChI Key: RURQAJURNPMSSK-UHFFFAOYSA-N
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Description

(±)-flufenprox belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group (±)-flufenprox is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-flufenprox is primarily located in the membrane (predicted from logP). Outside of the human body, (±)-flufenprox can be found in cereals and cereal products. This makes (±)-flufenprox a potential biomarker for the consumption of this food product.
1-(4-chlorophenoxy)-3-{[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene is an aromatic ether that is [3-(4-chlorophenoxy)phenyl]methanol in which the hydroxy group is replaced by a 2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy group. It is an aromatic ether, an organofluorine compound and a member of monochlorobenzenes.

Properties

CAS No.

118753-05-2

Molecular Formula

C24H22ClF3O3

Molecular Weight

450.9 g/mol

IUPAC Name

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3

InChI Key

RURQAJURNPMSSK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Key on ui other cas no.

107713-58-6

Synonyms

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoro-propoxy]methyl]phen oxy]benzene

vapor_pressure

9.75e-10 mmHg

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 171 mg of sodium hydride (60% oil dispersion) was added to 20 ml of dry THF. A solution of 1.0 g of 2-(4-ethoxyphenyl)-3,3,3-trifluoropropanol and 1.25 g of 3-(4-chlorophenoxy)-benzyl bromide in 30 ml of dry THF was then added with ice-cooling, and the reaction solution was stirred with ice-cooling for 1 hour and at room temperature for 12 hours. Thereafter, the reaction mixture was poured into dilute HCl-ice water and extracted twice with diethyl ether. The ether layers were combined, washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was removed under a reduced pressure, and the residue was subjected to column chromatography on silica gel [eluted with n-hexane/ethyl acetate (50:1) mixture] to obtain 1.22 of the desired compound.
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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